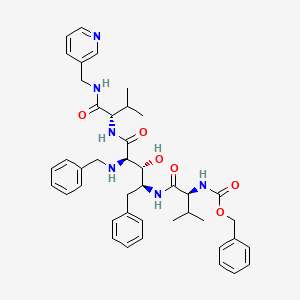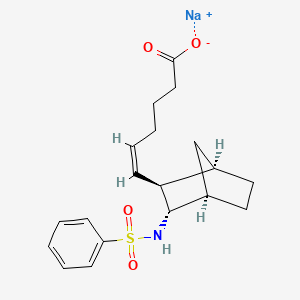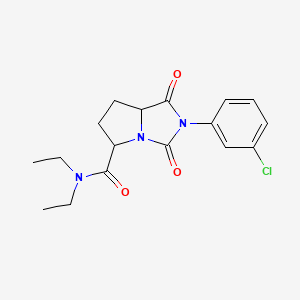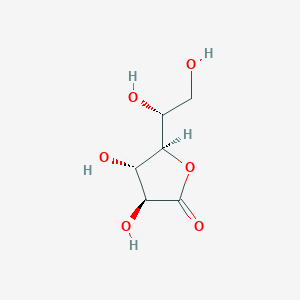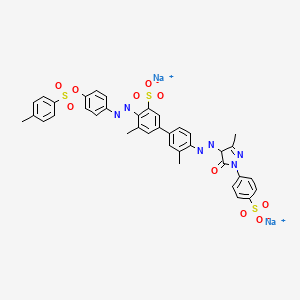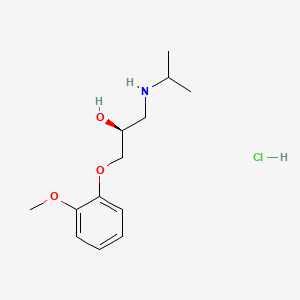
Levomoprolol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levomoprolol hydrochloride is a beta-adrenergic antagonist, specifically the (S)-enantiomer of moprolol. It is commonly used in the treatment of cardiovascular conditions such as hypertension and angina pectoris. The compound is known for its ability to block beta-adrenergic receptors, thereby reducing heart rate and blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of levomoprolol hydrochloride involves the resolution of racemic moprolol. The process typically includes the following steps:
Resolution of Racemic Moprolol: This is achieved using chiral resolution agents to separate the (S)-enantiomer from the racemic mixture.
Formation of Hydrochloride Salt: The (S)-enantiomer is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Resolution: Utilizing industrial-scale chiral resolution techniques.
Purification: Ensuring high purity of the (S)-enantiomer.
Hydrochloride Formation: Reacting the purified (S)-enantiomer with hydrochloric acid under controlled conditions to produce the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: Levomoprolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Applications De Recherche Scientifique
Levomoprolol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of beta-adrenergic antagonists.
Biology: Employed in research on cardiovascular physiology and pharmacology.
Medicine: Investigated for its therapeutic effects in treating hypertension, angina, and other cardiovascular conditions.
Industry: Utilized in the development of beta-blocker medications and related pharmaceutical products.
Mécanisme D'action
Levomoprolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors in the heart. This action leads to:
Reduction in Heart Rate: By inhibiting the sympathetic nervous system’s stimulation of the heart.
Lowering of Blood Pressure: Through decreased cardiac output and reduced peripheral resistance.
Molecular Targets: The primary targets are the beta-1 adrenergic receptors, which are involved in the regulation of heart rate and contractility.
Comparaison Avec Des Composés Similaires
Levomoprolol hydrochloride is compared with other beta-adrenergic antagonists such as:
Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of effects.
Atenolol: A selective beta-1 blocker with a longer half-life and different pharmacokinetic properties.
Metoprolol: Another selective beta-1 blocker, often compared for its efficacy and side effect profile.
Uniqueness: this compound is unique due to its specific enantiomeric form, which provides a more targeted action with potentially fewer side effects compared to its racemic counterpart .
Propriétés
Numéro CAS |
113482-87-4 |
|---|---|
Formule moléculaire |
C13H22ClNO3 |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
(2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |
Clé InChI |
JKEZSJIWQWVVQR-MERQFXBCSA-N |
SMILES isomérique |
CC(C)NC[C@@H](COC1=CC=CC=C1OC)O.Cl |
SMILES canonique |
CC(C)NCC(COC1=CC=CC=C1OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
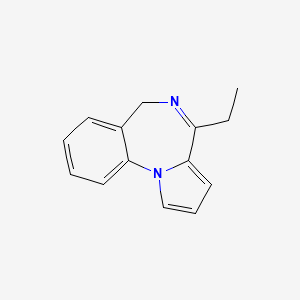

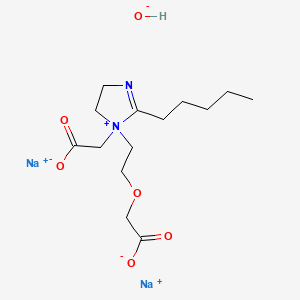
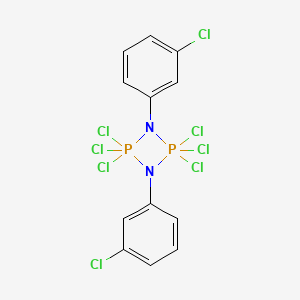

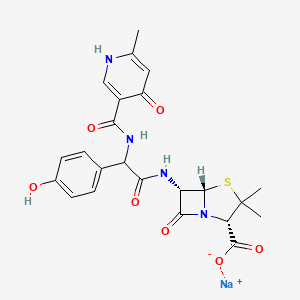
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
